molecular formula C9H5N5O6S2 B14685051 5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 36575-90-3

5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14685051
CAS No.: 36575-90-3
M. Wt: 343.3 g/mol
InChI Key: BOGCYVJYGRSZEA-UHFFFAOYSA-N
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Description

5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes nitro, oxo, and thiazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the reaction of 3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene with hydrazine to form the hydrazinyl intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and oxo positions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and thiazolidinone groups play a crucial role in its activity, potentially inhibiting specific enzymes or modulating receptor functions. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2,6-dichloro-3-sulfophenyl)methyl)-2-hydroxy-3-methylbenzoic acid
  • N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide
  • 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide

Uniqueness

5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

36575-90-3

Molecular Formula

C9H5N5O6S2

Molecular Weight

343.3 g/mol

IUPAC Name

5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H5N5O6S2/c15-6-4(11-12-8-7(16)10-9(21)22-8)1-3(13(17)18)2-5(6)14(19)20/h1-2,8,15H,(H,10,16,21)

InChI Key

BOGCYVJYGRSZEA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N=NC2C(=O)NC(=S)S2)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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